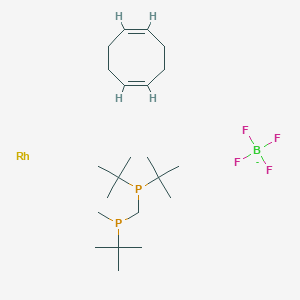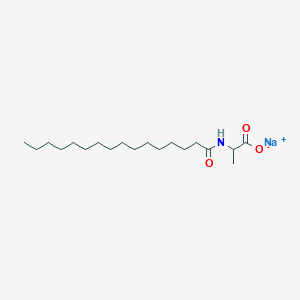![molecular formula C14H19ClN2O B12280213 3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1R,3r,5S)-8-azabicyclo[321]octan-3-yl)benzamidehydrochloride is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interaction with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride is unique due to its specific bicyclic structure and the presence of the benzamide group. Similar compounds include rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one and rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one, which share some structural similarities but differ in their functional groups and overall chemical properties .
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c15-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)16-12;/h1-3,6,11-13,16H,4-5,7-8H2,(H2,15,17);1H |
InChI Key |
IHUYPMPKCRJVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)



![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)



